3-Methoxypropane-1-sulfonyl fluoride

Overview

Description

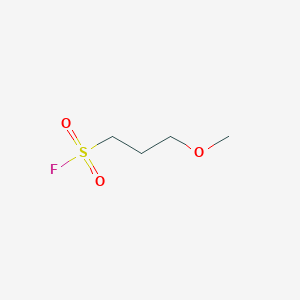

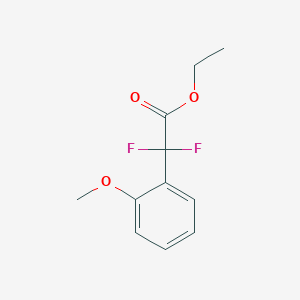

3-Methoxypropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9O3FS and a molecular weight of 156.18 . It is a neat product .

Synthesis Analysis

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Molecular Structure Analysis

The molecular structure of 3-Methoxypropane-1-sulfonyl fluoride is represented by the formula C4H9O3FS . Unfortunately, detailed structural analysis specific to 3-Methoxypropane-1-sulfonyl fluoride is not available in the retrieved data.

Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, are known for their discerning reactivity in sulfur (VI)-fluoride exchange (SuFEx) chemistry . This reactivity has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . Sulfonyl fluorides can target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine .

Scientific Research Applications

In this context, “3-Methoxypropane-1-sulfonyl fluoride” could be used as a chemical probe in sulfur (VI)-fluoride exchange (SuFEx) chemistry . This technique allows for the context-specific labeling of protein binding sites . Unfortunately, the specific methods of application, technical details, and outcomes were not detailed in the source.

Future Directions

Sulfonyl fluorides, including 3-Methoxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The use of fluorosulfonyl radicals for the synthesis of sulfonyl fluorides is a new horizon in this field . This approach is expected to influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .

properties

IUPAC Name |

3-methoxypropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLSECKCOSGZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypropane-1-sulfonyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methoxyphenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1421303.png)